molecular formula C12H18N2O3S B5707210 N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide

Cat. No. B5707210
M. Wt: 270.35 g/mol
InChI Key: MRJYEIYPZFWJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in the late 1980s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions, such as maintaining renal blood flow and regulating gastric mucosal integrity.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, it is important to note that N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may have off-target effects and can also inhibit other enzymes, such as COX-1, at higher concentrations. In addition, the pharmacokinetics of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may vary between species, which can affect the interpretation of experimental results.

Future Directions

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on the development of more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. In addition, the potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide as a therapeutic agent for various diseases should be further explored in clinical trials. Finally, the role of COX-2 and prostaglandins in various physiological and pathological processes should be further elucidated using N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide and other selective COX-2 inhibitors.

Synthesis Methods

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-nitrobenzene with 2-(2-aminoethyl)butan-1-ol to form 2-[4-(aminosulfonyl)phenyl]ethyl butyl ether. This compound is then converted to N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide through the reaction with chloroacetyl chloride and sodium hydroxide.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been found to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It has also been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-3-12(15)14-9-8-10-4-6-11(7-5-10)18(13,16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYEIYPZFWJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.